- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958

Cas no 53-57-6 (β-NADPH-d4)

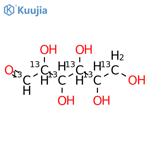

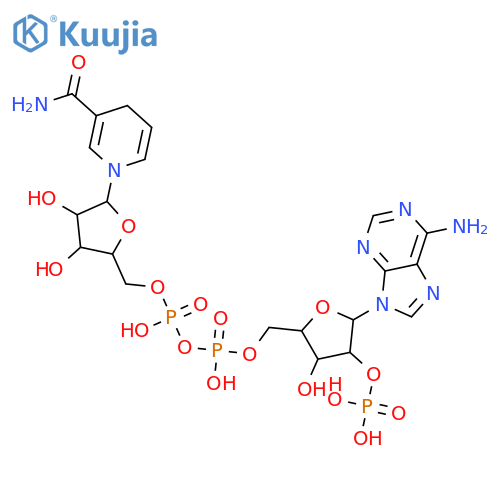

β-NADPH-d4 structure

β-NADPH-d4 화학적 및 물리적 성질

이름 및 식별자

-

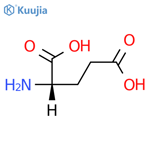

- [[(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-te trahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3R,4S,5S)-5-( 3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]m et

- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®

- β-NADPH-d4

- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyri

- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide

- Di-(tert-butyl) imidodicarbonate

- Di-t-butyl iminodicarboxylate

- di-tert-butyl imidodicarbonate

- di-tert-butyl iminodicarbonate

- Di-tert-butyl Iminodicarboxylate

- Di-tert-butyl-iminodicarboxylate

- Iminodicarboxylic Acid Di-tert-butyl Ester

- N-Boc-tert-butylcarbamate

- tert-Butyl iminodicarboxylate

- β-TPNH

- β-Nicotinamide-adenine-dinucleotide-phosphoric acid

- β-NADPH

- Triphosphopyridine nucleotide, reduced

- TPNH

- Reduced triphosphopyridine nucleotide

- Reduced nicotinamide adenine dinucleotide phosphate

- Reduced 2 codehydrogenase II

- Nicotinamide-adenine dinucleotide phosphate, reduced

- NADPH

- Dihydrocodehydrogenase II

- Cozymase II, reduced

- Coenzyme II, reduced

- Codehydrogenase II, reduced

- Codehydrase II, reduced

- 51: PN: WO2004076659 FIGURE: 7 claimed sequence

- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide

- 53-57-6

- b-Nicotinamide-adenine-dinucleotide-phosphorate

- Dihydrocodehydrogenase II

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- C21-H30-N7-O17-P3.4Na

- NADP REDUCED FORM [MI]

- ACFIXJIJDZMPPO-NNYOXOHSSA-N

- DTXSID001018921

- beta-Nicotinamide-adenine-dinucleotide-phosphoric acid

- C00005

- C21H30N7O17P3

- DB02338

- Nicotinamide-adenine-dinucleotide-phosphorate

- CHEBI:16474

- EINECS 200-177-6

- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 2'-(DIHYDROGEN PHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE

- beta-Nicotinamide-adenine-dinucleotide-phosphorate

- NADP REDUCED FOM

- C21-H30-N7-O17-P3

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- reduced Cozymase II

- beta-NADPH Tetrasodium

- CHEMBL407009

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- Reduced Nicotinamide Adenine Dinucleotide Phosphate

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide

- reduced nicotinamide-adenine dinucleotide phosphate

- REDUCED CODEHYDROGENASE II

- COENZYME II, REDUCED

- dihydrotriphosphopyridine nucleotide reduced

- NADPH

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogenphosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- Reduced triphosphopyridine nucleotide

- reducednicotinamide-adenine dinucleotide phosphate

- NADPH2

- reduced Coenzyme II

- .BETA.-NADPH

- 2646-71-1

- Nicotinamide-adenine-dinucleotide-phosphoric acid

- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-b-D-ribofuranosylnicotinamide

- dihydronicotinamide adenine dinucleotide-P

- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosyl-3-pyridinecarboxamide

- TPNH

- Nicotinamide-adenine dinucleotide phosphate, reduced

- NADP-reduced

- b-NADPH

- Triphosphopyridine nucleotide reduced

- .BETA.-NICOTINAMIDE-ADENINE-DINUCLEOTIDE-PHOSPHORIC ACID

- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

- 2'-O-phosphonoadenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}

- beta-NADPH

- dihydronicotinamide adenine dinucleotide phosphate

- bmse000055

- nadph hydride

- b-Nicotinamide-adenine-dinucleotide-phosphoric acid

- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosylnicotinamide

- 381Q4X082D

- Nicotinamide adenine dinucleotide phosphate - reduced

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- reduced Codehydrase II

- UNII-381Q4X082D

- Q26841327

- [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid

- SCHEMBL2041

- C21H30N7O17P3.4Na

- Dihydronicotinamide-adenine dinucleotide phosphate

- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide

- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)

- 51: PN: WO2004076659 FIGURE: 7 claimed sequence

- Codehydrase II, reduced

- Codehydrogenase II, reduced

- Cozymase II, reduced

- Triphosphopyridine nucleotide, reduced

- β-NADPH

- β-Nicotinamide-adenine-dinucleotide-phosphoric acid

- β-TPNH

- NS00015230

- NADPH DIHYDRO-NICOTINAMIDE-ADENINE-DINUCLEOTIDE PHOSPHATE

- NADPH tetraanion

- Dihydronicotinamide-adenine dinucleotide phosphoric acid

- (((2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((((((((2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-4-hydroxyoxolan-3-yl)oxy)phosphonic acid

- NADPH dihydro-nicotinamide-adenine-dinucleotide phosphoric acid

- HY-113324

- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

- DA-55982

- NADP-red

- [(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl [[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

- Nucleotide, Triphosphopyridine

- 25 MG -NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.

- Reduced nicotinamide adenine dinucleotide phosphoric acid

- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'.fwdarw.5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide

- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate

- beta-TPNH

- Reduced nicotinamide-adenine dinucleotide phosphoric acid

- reduced NADP

- Dihydronicotinamideadenine dinucleotide phosphate

- {[(2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[({[({[(2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-4-hydroxyoxolan-3-yl]oxy}phosphonic acid

- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl hydrogen phosphate

- DTXCID201476935

- dihydronicotinamide adenine dinucleotide phosphate reduced

- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'>5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide

- dihydrotriphosphopyridine nucleotide

- NADP REDUCED FORM

- 2'-O-phosphonoadenosine 5'-(3-(1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl) dihydrogen diphosphate)

- Phosphate, Nicotinamide-Adenine Dinucleotide

- ((2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methyl (((2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) hydrogen phosphate

- CS-0059609

- Dinucleotide Phosphate, Nicotinamide-Adenine

- Nadph dihydro-nicotinamide-adenine-dinucleotidephosphoric acid

- reduced dihydrotriphosphopyridine nucleotide

-

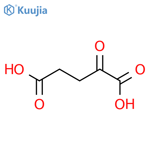

- 인치: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

- InChIKey: ACFIXJIJDZMPPO-NNYOXOHSSA-N

- 미소: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

계산된 속성

- 정밀분자량: 745.091102

- 동위원소 질량: 745.091102

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 9

- 수소 결합 수용체 수량: 18

- 중원자 수량: 48

- 회전 가능한 화학 키 수량: 13

- 복잡도: 1410

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 8

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 364

- 소수점 매개변수 계산 참조값(XlogP): _6.8

실험적 성질

- 밀도: 2.28

- 비등점: 1175.1°Cat760mmHg

- 플래시 포인트: 664.5°C

- 굴절률: 1.849

- PSA: 394.57000

- LogP: -0.90060

β-NADPH-d4 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-1g |

β-NADPH-d4 |

53-57-6 | 98% | 1g |

¥50.00 | 2022-10-26 | |

| AN HUI ZE SHENG Technology Co., Ltd. | E021552-1g |

NADPH |

53-57-6 | 1g |

¥1780.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | BR1047-1g |

NADPH |

53-57-6 | 1g |

¥2860.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | E021552-250mg |

NADPH |

53-57-6 | 250mg |

¥550.00 | 2023-09-15 | ||

| 1PlusChem | 1P00DIK6-1g |

NADPH |

53-57-6 | 99% | 1g |

$260.00 | 2024-04-30 | |

| TRC | N201504-5 mg |

β-NADPH-d4 |

53-57-6 | 5mg |

$ 22380.00 | 2022-06-03 | ||

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-25g |

β-NADPH-d4 |

53-57-6 | 98% | 25g |

¥360.00 | 2022-10-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00799508-5g |

NADPH |

53-57-6 | 99% | 5g |

¥5103.0 | 2024-04-18 | |

| TRC | N201504-5mg |

β-NADPH-d4 |

53-57-6 | 5mg |

$ 23500.00 | 2023-02-02 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | E021552-100mg |

NADPH |

53-57-6 | 100mg |

¥298.00 | 2023-09-15 |

β-NADPH-d4 합성 방법

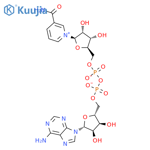

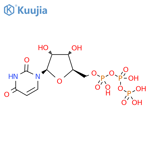

합성회로 1

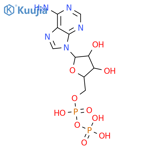

합성회로 2

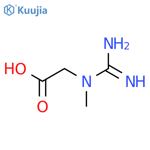

합성회로 3

합성회로 4

반응 조건

1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt

참조

- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalyst, Green Chemistry, 2020, 22(7), 2279-2287

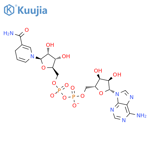

합성회로 5

반응 조건

1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5

참조

- Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonist, Green Chemistry, 2011, 13(10), 2888-2894

합성회로 6

합성회로 7

합성회로 8

합성회로 9

합성회로 10

합성회로 11

합성회로 12

합성회로 13

합성회로 14

반응 조건

1.1R:MgCl2, R:Na2HPO4, R:NH4Cl, R:NaCl, R:MgSO4, R:KH2PO4, S:H2O, 37°C

참조

- Co-production of hydrogen and ethanol by pfkA-deficient Escherichia coli with activated pentose-phosphate pathway: reduction of pyruvate accumulation, Biotechnology for Biofuels, 2016, 9, 95/1-95/11

합성회로 15

합성회로 16

합성회로 17

합성회로 18

반응 조건

1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O

참조

- Enzymatic De Novo Pyrimidine Nucleotide Synthesis, Journal of the American Chemical Society, 2011, 133(2), 297-304

합성회로 19

합성회로 20

합성회로 21

합성회로 22

합성회로 23

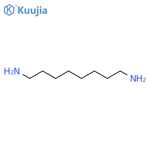

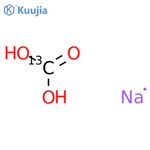

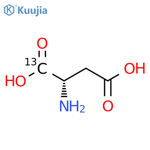

β-NADPH-d4 Raw materials

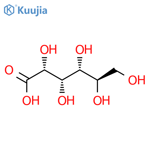

- D(-)-Sorbitol Standard

- 2-Ketoglutaric acid

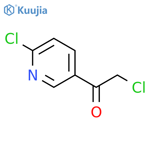

- 2-Chloro-1-(6-chloropyridin-3-yl)ethanone

- D(+)-Glucose

- Sodium Bicarbonate-13C

- L-Aspartic acid-

- b-Nicotinamide adenine dinucleotide phosphate hydrate

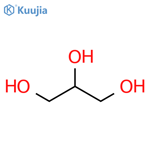

- Glycerol

- b-Nicotinamide Adenine Dinucleotide

- D-Glucose-13C6

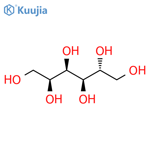

β-NADPH-d4 Preparation Products

- D-Gluconic acid (526-95-4)

- L-Glutamic acid (56-86-0)

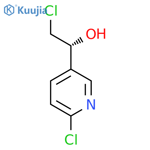

- (1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol (477259-60-2)

- Uridine-1',2,2',3',4',5'-13C6 5'-(tetrahydrogen triphosphate) (1310054-16-0)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)

- β-NADPH-d4 (53-57-6)

- Adenosine 5'-Diphosphate (58-64-0)

- Creatine (57-00-1)

- butanedioic acid (110-15-6)

- 1,8-Diaminooctane (373-44-4)

β-NADPH-d4 관련 문헌

-

Imran Ali,Mohammad Nadeem Lone,Haasan Y. Aboul-Enein Med. Chem. Commun. 2017 8 1742

-

2. Structure and stability of carboxylate complexes. Part I. The crystal and molecular structures of copper(II) glycollate, DL-lactate, 2-hydroxy-2-methylpropionate, methoxyacetate, and phenoxyacetateC. K. Prout,R. A. Armstrong,J. R. Carruthers,J. G. Forrest,P. Murray-Rust,F. J. C. Rossotti J. Chem. Soc. A 1968 2791

-

Si Liu,Yang Fu,Zhiwen Huang,Yuanyuan Liu,Bi-Feng Liu,Liming Cheng,Xin Liu Analyst 2020 145 3136

-

4. Structure of hopeaphenol: X-ray analysis of the benzene solvate of dibromodeca-O-methylhopeaphenolP. Coggon,A. T. McPhail,S. C. Wallwork J. Chem. Soc. B 1970 884

-

Penka I. Girginova,Laura C. J. Pereira,Joana T. Coutinho,Isabel C. Santos,Manuel Almeida Dalton Trans. 2014 43 1897

53-57-6 (β-NADPH-d4) 관련 제품

- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))

- 915924-05-9(3-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide)

- 2137534-62-2(4-fluoro-5-(3-fluoro-2-iodophenyl)-1H-pyrazol-3-amine)

- 1872839-58-1(1-Pentene, 3-(bromomethyl)-3-methyl-5-[(1-methylethyl)thio]-)

- 896341-52-9(ethyl 4-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamidobenzoate)

- 24087-93-2(2-cyclohexyl-1,3-thiazole-4-carbaldehyde)

- 1989672-27-6(2,3-dihydro-1H-indene-1,5-diamine dihydrochloride)

- 2228160-82-3(4,4-difluoro-3-(3-methylfuran-2-yl)butanoic acid)

- 2098040-00-5(4-Methyl-5-azaspiro[2.4]heptan-6-one)

추천 공급업체

Synrise Material Co. Ltd.

골드 회원

중국 공급자

대량

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약

Shanghai Joy Biotech Ltd

골드 회원

중국 공급자

대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

골드 회원

중국 공급자

대량

Jinan Hanyu Chemical Co.,Ltd.

골드 회원

중국 공급자

대량